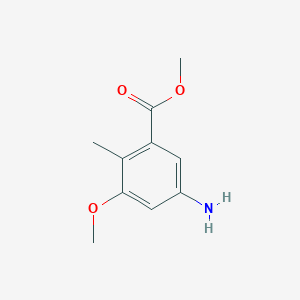
Methyl 5-amino-3-methoxy-2-methylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-amino-3-methoxy-2-methylbenzoate is an organic compound belonging to the class of benzoates. It is characterized by the presence of a methoxy group (-OCH₃), an amino group (-NH₂), and a methyl group (-CH₃) attached to the benzene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 2-methylaniline as the starting material.
Reaction Steps: The process involves the following steps:
Nitration of 2-methylaniline to form 2-methyl-5-nitroaniline.
Reduction of the nitro group to an amino group, resulting in 2-methyl-5-aminobenzene.
Methylation of the amino group to form 2-methyl-5-amino-3-methoxybenzoic acid.
Esterification of the carboxylic acid group with methanol to yield this compound.
Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions such as temperature, pressure, and catalysts to achieve high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in electrophilic substitution reactions, particularly at the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) and iron(III) bromide (FeBr₃).
Major Products Formed:
Oxidation: this compound can be oxidized to form 5-amino-3-methoxy-2-methylbenzoic acid.
Reduction: Reduction can yield 2-methyl-5-aminobenzene.
Substitution: Substitution reactions can produce brominated derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
Methyl 5-amino-3-methoxy-2-methylbenzoate has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be employed in biochemical studies to understand enzyme mechanisms.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which Methyl 5-amino-3-methoxy-2-methylbenzoate exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Vergleich Mit ähnlichen Verbindungen
Methyl 3-amino-2-methoxy-5-methylbenzoate: Similar structure but different positions of substituents.
Methyl 2-amino-3-methoxy-5-methylbenzoate: Another positional isomer with different chemical properties.
Uniqueness: Methyl 5-amino-3-methoxy-2-methylbenzoate is unique due to its specific arrangement of functional groups, which influences its reactivity and applications.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
Molekularformel |
C10H13NO3 |
|---|---|
Molekulargewicht |
195.21 g/mol |
IUPAC-Name |
methyl 5-amino-3-methoxy-2-methylbenzoate |
InChI |
InChI=1S/C10H13NO3/c1-6-8(10(12)14-3)4-7(11)5-9(6)13-2/h4-5H,11H2,1-3H3 |
InChI-Schlüssel |
OGAGUGGFOSDHJS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1OC)N)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


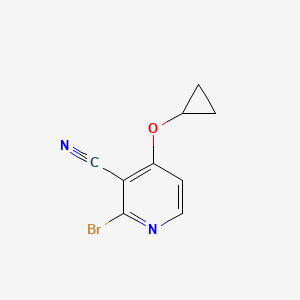
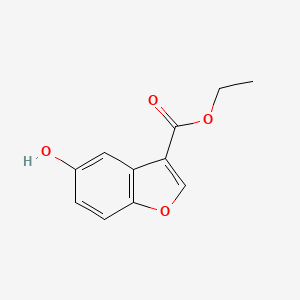

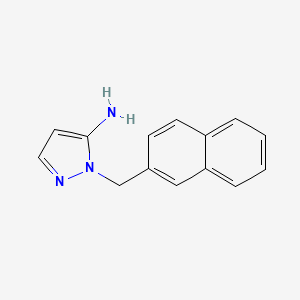
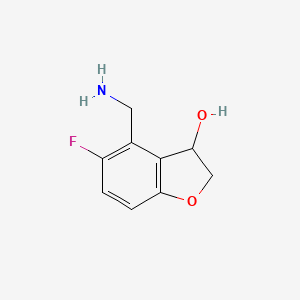
![N-[2-Methyl-1-[(4-oxo-1-piperidinyl)carbonyl]propyl]benzamide](/img/structure/B15365411.png)
![(E)-5-((4-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)quinolin-6-yl)methylene)thiazolidine-2,4-dione](/img/structure/B15365414.png)
![n-[2-(4-Fluorophenyl)benzothiazol-6-yl]acetamidine](/img/structure/B15365430.png)
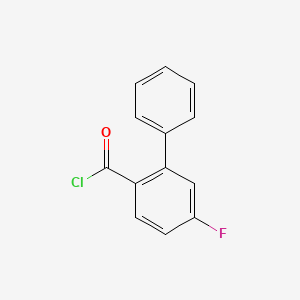

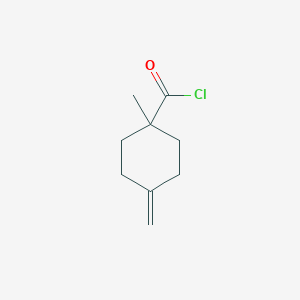
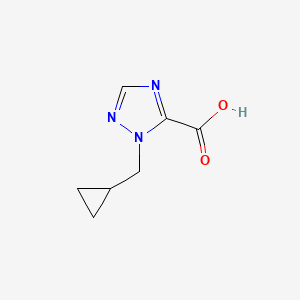
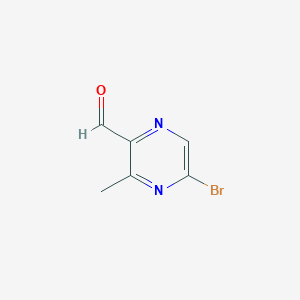
![2-methoxy-N-[4-(1,3-thiazol-2-ylcarbamoyl)phenyl]benzamide](/img/structure/B15365484.png)
